Mca-PLGL-Dpa-AR-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-PLGL-Dpa-AR-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mca-PLGL-Dpa-AR-NH2 primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for MMPs, which cleave the peptide bond between specific amino acids, resulting in the release of the fluorescent 7-methoxycoumarin group .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include MMPs such as MMP-2 and MMP-7, which catalyze the cleavage reaction .
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent 7-methoxycoumarin-4-acetyl group, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Mca-PLGL-Dpa-AR-NH2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mca-PLGL-Dpa-AR-NH2 involves its cleavage by MMPs at the Gly-Leu bond. This cleavage separates the highly fluorescent 7-methoxycoumarin group from the efficient 2,4-dinitrophenyl quencher, resulting in an increase in fluorescence intensity . The fluorescence can then be measured to quantify the activity of the MMPs .
Comparison with Similar Compounds
Mca-PLGL-Dpa-AR-NH2 is unique due to its high sensitivity and specificity for MMPs. Similar compounds include:
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2: Another fluorogenic substrate for MMPs, but with different peptide sequences.
This compound (trifluoroacetate salt): A variant of the compound with a trifluoroacetate counterion, used for similar applications.
These compounds share similar mechanisms of action but differ in their peptide sequences and specific applications .
Properties
Molecular Formula |
C43H66N12O11 |
---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-3-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O11/c1-22(2)15-29(53-42(64)32-10-8-14-55(32)35(57)17-25-18-36(58)66-33-19-26(65-6)11-12-27(25)33)39(61)49-21-34(56)51-30(16-23(3)4)40(62)54-31(20-44)41(63)50-24(5)38(60)52-28(37(45)59)9-7-13-48-43(46)47/h11-12,18-19,22-24,28-32H,7-10,13-17,20-21,44H2,1-6H3,(H2,45,59)(H,49,61)(H,50,63)(H,51,56)(H,52,60)(H,53,64)(H,54,62)(H4,46,47,48)/t24-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
GNGRCYXAOSUGRN-KNIQQNQGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CN)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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